molecular formula C18H21NO2 B142437 N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide CAS No. 37743-13-8

N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide

Cat. No.: B142437
CAS No.: 37743-13-8
M. Wt: 283.4 g/mol
InChI Key: XOLCXGBOVPDSSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide, also known as this compound, is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Structures and Bioactivity

A study explored the synthesis and bioactivity of various diorganotin(IV) Schiff bases, including derivatives similar to N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide. These compounds showed significant antileishmanial, antiurease, antibacterial, and antifungal activities. The study highlights the role of steric factors in forming mononuclear or homobimetallic structures with fascinating supramolecular architectures (Shujah et al., 2013).

Hydroformylation and Subsequent Reactions

Research on N,N-diethyl methacrylamide, which is structurally related to this compound, showed that it undergoes hydroformylation followed by various reactions, leading to compounds like α-methyl-γ-butyrolactone and N,N-diethyl 2-methyl-4-hydroxybutyramide. The product distribution can be strongly influenced by reaction conditions (Kollár et al., 1990).

Reactions with Phenols and Aryl Halides

A study detailed reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine, a compound related to this compound, with phenols and aryl halides. This led to the formation of various derivatives, demonstrating the compound's reactivity and potential applications in synthesizing new chemical entities (Chandrasekhar et al., 1977).

Synthesis of GABA Uptake Inhibitors

A study presented the synthesis of novel substituted 4-hydroxybutanamides, which affect the activity of murine GABA transport proteins. Derivatives of N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide were identified as potent GAT inhibitors, highlighting their significance in neuroscientific research (Kulig et al., 2011).

Antidepressant Potential

A study identified N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, structurally similar to this compound, as a potential antidepressant with reduced side effects. This demonstrates the therapeutic potential of structurally similar compounds in mental health (Bailey et al., 1985).

Synthesis of Anti-Inflammatory and Analgesic Derivatives

Research on 2,6-dimethyl-N3, N5-diphenyl-1,4-dihydropyridine-3,5-dicarbohydrazide derivatives, structurally related to this compound, evaluated their anti-inflammatory and analgesic activities. This highlights the compound's potential in developing new analgesic and anti-inflammatory agents (Samaunnisa et al., 2013).

Properties

IUPAC Name

4-hydroxy-N,N-dimethyl-2,2-diphenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-19(2)17(21)18(13-14-20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,20H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLCXGBOVPDSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(CCO)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.